4-{1-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Overview
Description
4-{1-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
One common method for synthesizing oxazole derivatives is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild reaction conditions . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this one.
Chemical Reactions Analysis
4-{1-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{1-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxazole rings and the bromophenyl group may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact mechanism of action and the molecular targets involved .
Comparison with Similar Compounds
Similar compounds to 4-{1-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole include other oxazole derivatives, such as:
- 1-(4-Bromophenyl)-2-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanol
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
These compounds share similar structural features, such as the presence of bromophenyl and oxazole or related heterocyclic rings. the unique combination of functional groups in this compound sets it apart and may confer distinct biological activities and applications.
Properties
IUPAC Name |
[5-(4-bromophenyl)-1,2-oxazol-3-yl]-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-11-18(12(2)25-21-11)16-4-3-9-23(16)19(24)15-10-17(26-22-15)13-5-7-14(20)8-6-13/h5-8,10,16H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRDAZAYGMOATI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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